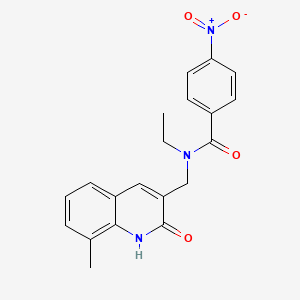![molecular formula C22H22N4O2 B7710385 N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7710385.png)
N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Pyrazolo[3,4-b]pyridines belong to a class of bicyclic heterocyclic compounds. They exhibit two possible tautomeric forms the : Pyrazolo[3,4-b]pyridines belong to a class of bicyclic heterocyclic compounds. They exhibit two possible tautomeric forms: the 1H-isomer and the 2H-isomer . These compounds have attracted significant interest due to their structural resemblance to purine bases (adenine and guanine) . Let’s explore their diverse applications:
a. Quinoline-Based Synthesis: Researchers have successfully synthesized pyrazolo[3,4-b]pyridines using quinoline derivatives (such as aldehydes and nitriles) and appropriate hydrazines. The resulting derivatives can be further modified, often leading to the synthesis of biologically active compounds .
b. Other Synthetic Approaches: Additional methods involve assembling the pyrazolopyridine system from preformed pyrazoles or pyridines. These approaches allow for the introduction of various substituents at positions N1, C3, C4, C5, and C6 .
a. Kinase Inhibitors: Given their structural similarity to purine bases, pyrazolo[3,4-b]pyridines have been investigated as kinase inhibitors. These compounds may modulate cellular signaling pathways and play a role in cancer therapy .
b. Anti-Inflammatory Agents: Some pyrazolo[3,4-b]pyridines exhibit anti-inflammatory properties. Researchers have explored their potential in managing inflammatory diseases .
c. Antiviral Activity: Certain derivatives have demonstrated antiviral activity. They may inhibit viral replication and serve as potential drug candidates against viral infections .
d. Anticancer Agents: Pyrazolo[3,4-b]pyridines have been evaluated for their cytotoxic effects on cancer cells. Their ability to interfere with cell proliferation and induce apoptosis makes them promising candidates for cancer treatment .
e. Neuroprotective Compounds: Researchers have investigated pyrazolo[3,4-b]pyridines as neuroprotective agents. These compounds may help prevent or mitigate neurodegenerative conditions .
f. Photophysical Properties: Some derivatives exhibit interesting photophysical properties, making them relevant for applications in optoelectronics and imaging .
Orientations Futures
Propriétés
IUPAC Name |
N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-4-11-26-21-18(13-15-12-16(28-3)9-10-19(15)23-21)20(25-26)24-22(27)17-8-6-5-7-14(17)2/h5-10,12-13H,4,11H2,1-3H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYDWNBRUCSYRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C3C=C(C=CC3=N2)OC)C(=N1)NC(=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














